![molecular formula C25H21N3O6S B2974503 3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 2-methyl-3-nitrobenzoate CAS No. 851093-34-0](/img/structure/B2974503.png)
3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 2-methyl-3-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps. Researchers have successfully prepared it by coupling a hydrazine-coupled pyrazole with a 2-methyl-3-nitrobenzoate moiety. Verification of the structure has been achieved through elemental microanalysis, FTIR (Fourier Transform Infrared Spectroscopy), and 1H NMR (Nuclear Magnetic Resonance) techniques .
Physical And Chemical Properties Analysis
Scientific Research Applications
Structural Analysis and Hydrogen-Bonding Patterns
Research on isomeric reaction products related to pyrazole derivatives has revealed complex hydrogen-bonding patterns, crucial for understanding molecular interactions and stability. For example, studies on hydrogen-bonded sheets and chains in derivatives like methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate highlight the role of N-H...N, N-H...O, and C-H...O hydrogen bonds in forming structured assemblies. These insights are fundamental for the development of novel materials and pharmaceuticals, demonstrating the importance of detailed structural analysis (Portilla, Mata, Cobo, Low, & Glidewell, 2007).
Synthesis and Characterization of Pyrazole Derivatives
The synthesis and characterization of pyrazole derivatives, including processes like regioselective synthesis and N-alkylation/N-arylation, have been extensively explored. These methods allow for the preparation of unsymmetrical pyrazoles with diverse substituents, providing valuable tools for chemical research and development. The controlled synthesis of these compounds enables researchers to tailor their physical and chemical properties for specific applications, including medicinal chemistry and material science (Wang, Tan, & Zhang, 2000).
Applications in Dye and Pigment Synthesis
Pyrazole derivatives serve as key intermediates in the synthesis of heterocyclic dyes, demonstrating their versatility in colorant chemistry. The development of new azo Schiff bases from pyrazole derivatives for spectroscopic and theoretical investigations highlights their role in creating dyes with specific optical properties. These compounds' ability to bind with metals and form complexes is particularly valuable for designing dyes with tailored absorption characteristics for various industrial applications, including textiles and ink manufacturing (Özkınalı, Gür, Şener, Alkın, & Çavuş, 2018).
Molecular Interactions and Catalysis
Research into the molecular interactions and catalytic properties of pyrazole-based compounds further exemplifies their scientific significance. For instance, the study of dinickel(II) complexes of bis(N-heterocyclic carbene) ligands containing pyrazolate bridges showcases their potential as highly efficient catalysts in organic synthesis. These findings are crucial for advancing catalytic methodologies, potentially leading to more efficient and environmentally friendly chemical processes (Zhou, Xi, Chen, & Wang, 2008).
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various cellular targets, including enzymes and receptors .
Mode of Action
It’s known that pyrazole derivatives can interact with their targets in a variety of ways, often leading to changes in cellular function .
Biochemical Pathways
Pyrazole derivatives have been shown to influence a variety of biochemical pathways, often resulting in significant downstream effects .
Pharmacokinetics
Similar compounds have been shown to have diverse pharmacokinetic properties, which can significantly impact their bioavailability .
Result of Action
Similar compounds have been shown to have a variety of effects, including cytotoxic activity against certain cell lines .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how a compound interacts with its targets and how it is metabolized by the body .
properties
IUPAC Name |
[5-methyl-4-(4-methylphenyl)sulfonyl-2-phenylpyrazol-3-yl] 2-methyl-3-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O6S/c1-16-12-14-20(15-13-16)35(32,33)23-18(3)26-27(19-8-5-4-6-9-19)24(23)34-25(29)21-10-7-11-22(17(21)2)28(30)31/h4-15H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHJWOZHPHARATG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(N=C2C)C3=CC=CC=C3)OC(=O)C4=C(C(=CC=C4)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 2-methyl-3-nitrobenzoate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.